molecular formula C18H23F2N3O3S B2947418 N'-(3,4-difluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide CAS No. 2415532-53-3

N'-(3,4-difluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide

Cat. No.: B2947418
CAS No.: 2415532-53-3
M. Wt: 399.46
InChI Key: NPGYSCUUYKLIHN-UHFFFAOYSA-N
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Description

“N’-(3,4-difluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide” is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a difluorophenyl group, a thiomorpholine ring, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N’-(3,4-difluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide” typically involves multiple steps:

    Formation of the Difluorophenyl Intermediate: The starting material, 3,4-difluoroaniline, undergoes a series of reactions to introduce the desired functional groups.

    Thiomorpholine Ring Formation: The thiomorpholine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Oxane Ring Introduction: The oxane ring is introduced via a nucleophilic substitution reaction.

    Amide Bond Formation: The final step involves the coupling of the difluorophenyl intermediate with the thiomorpholine-oxane intermediate under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiomorpholine ring.

    Reduction: Reduction reactions can occur at the carbonyl group of the amide bond.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution may involve reagents like halogens or nitrating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It could serve as a probe or inhibitor in biochemical assays.

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, the compound may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of “N’-(3,4-difluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3,4-dichlorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide
  • N’-(3,4-difluorophenyl)-N-{[4-(piperidin-4-yl)oxan-4-yl]methyl}ethanediamide

Uniqueness

The uniqueness of “N’-(3,4-difluorophenyl)-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}ethanediamide” lies in its specific combination of functional groups. The presence of both difluorophenyl and thiomorpholine-oxane moieties provides distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N'-(3,4-difluorophenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F2N3O3S/c19-14-2-1-13(11-15(14)20)22-17(25)16(24)21-12-18(3-7-26-8-4-18)23-5-9-27-10-6-23/h1-2,11H,3-10,12H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPGYSCUUYKLIHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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